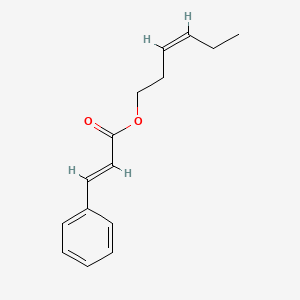

(Z)-3-hexenyl cinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

Numéro CAS |

68133-75-5 |

|---|---|

Formule moléculaire |

C15H18O2 |

Poids moléculaire |

230.30 g/mol |

Nom IUPAC |

[(E)-hex-3-enyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3/b4-3+,12-11+ |

Clé InChI |

FKWGVMQNGUQXDN-NEVCXRMESA-N |

SMILES canonique |

CCC=CCCOC(=O)C=CC1=CC=CC=C1 |

Autres numéros CAS |

94135-75-8 |

Synonymes |

cis-3-hexenyl cinnamate |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-3-Hexenyl Cinnamate: Chemical Structure, Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Hexenyl cinnamate, a notable member of the cinnamate ester family, is a compound of interest in various scientific fields, from fragrance chemistry to potential therapeutic applications. Cinnamic acid and its derivatives are naturally occurring compounds found in plants and are known to possess a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound and related cinnamate esters, tailored for a scientific audience.

Chemical Structure and Identification

This compound is an ester formed from the condensation of cinnamic acid and (Z)-3-hexen-1-ol. The "(Z)" designation in the hexenyl portion of the molecule refers to the cis configuration of the double bond.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (Z)-3-Hexenyl 3-phenylprop-2-enoate[1] |

| Synonyms | cis-3-Hexenyl cinnamate, Cinnamic acid, (Z)-3-hexenyl ester |

| CAS Number | 68133-75-5[1] |

| Molecular Formula | C₁₅H₁₈O₂[2] |

| Molecular Weight | 230.30 g/mol [2] |

| InChI | InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3/b4-3-,12-11+[1] |

| InChIKey | FKWGVMQNGUQXDN-FECXASIGSA-N[1] |

| SMILES | CCC=CCCOC(=O)C=Cc1ccccc1 |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic balsamic, green, and fresh odor.[3] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fresh, balsamic, green | [3] |

| Boiling Point | 170 °C at 5 mmHg | |

| Flash Point | 110 °C (230 °F) | [3] |

| Specific Gravity | 1.001 - 1.011 @ 25 °C | [3] |

| Refractive Index | 1.544 - 1.554 @ 20 °C | [3] |

| Solubility | Insoluble in water; soluble in alcohol | |

| logP (o/w) | 4.508 (estimated) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the cinnamoyl group, the vinylic protons of both the cinnamate and hexenyl moieties, the allylic and methylene protons of the hexenyl chain, and the terminal methyl group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the olefinic carbons, and the aliphatic carbons of the hexenyl group.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=O stretch (ester): A strong absorption band around 1715-1730 cm⁻¹.

-

C=C stretch (alkene and aromatic): Bands in the region of 1600-1650 cm⁻¹.

-

C-H stretch (aromatic and vinylic): Absorptions above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

-

C-O stretch (ester): Bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 230. The fragmentation pattern would be characteristic of a cinnamate ester, with major fragments arising from:

-

Cleavage of the ester bond, leading to ions corresponding to the cinnamoyl cation (m/z 131) and the (Z)-3-hexenyloxy radical.

-

Loss of the (Z)-3-hexenyl side chain.

-

Fragmentation of the hexenyl chain.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several standard esterification methods. Below are detailed protocols for two common approaches.

Fischer Esterification

This acid-catalyzed esterification is a direct reaction between cinnamic acid and (Z)-3-hexen-1-ol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamic acid (1.0 eq), (Z)-3-hexen-1-ol (1.2 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Fischer Esterification Workflow.

Acyl Chloride Method

This method involves the conversion of cinnamic acid to cinnamoyl chloride, followed by reaction with (Z)-3-hexen-1-ol.

Experimental Protocol:

-

Cinnamoyl Chloride Synthesis: In a fume hood, add thionyl chloride (SOCl₂) (1.5 eq) dropwise to a solution of cinnamic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) at 0 °C. Stir the mixture at room temperature until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude cinnamoyl chloride.

-

Esterification: Dissolve the crude cinnamoyl chloride in dry DCM and cool to 0 °C. Add a solution of (Z)-3-hexen-1-ol (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in dry DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography as described in the Fischer esterification protocol.

References

- 1. cis-3-Hexenyl cinnamate | C15H18O2 | CID 60150197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C15H18O2 | CID 5744267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-3-hexen-1-yl cinnamate, 68133-75-5 [thegoodscentscompany.com]

- 4. CINNAMIC ACID CIS-3-HEXEN-1-YL ESTER(68133-75-5) 13C NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

The Biosynthesis of (Z)-3-Hexenyl Cinnamate: A Technical Guide for Researchers

An in-depth exploration of the metabolic pathways, enzymatic processes, and regulatory mechanisms governing the formation of a key plant volatile.

This technical guide provides a comprehensive overview of the biosynthesis of (Z)-3-hexenyl cinnamate in plants. This volatile ester, a significant contributor to the characteristic aroma of many fruits and flowers, is synthesized at the intersection of two major metabolic pathways: the lipoxygenase (LOX) pathway, which produces the alcohol moiety, (Z)-3-hexenol, and the phenylpropanoid pathway, which yields the acyl donor, cinnamic acid. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this biosynthetic process.

The Biosynthetic Pathway: A Two-Pronged Approach

The formation of this compound is a culmination of two distinct and well-characterized biosynthetic routes. The C6 alcohol, (Z)-3-hexenol, is a product of the lipoxygenase (LOX) pathway, often referred to as the green leaf volatile (GLV) pathway. Concurrently, the aromatic acyl component, cinnamic acid, is generated via the shikimate and phenylpropanoid pathways. The final esterification is catalyzed by an alcohol acyltransferase (AAT).

The Lipoxygenase (LOX) Pathway: Synthesis of (Z)-3-Hexenol

The LOX pathway is rapidly initiated in response to tissue damage, such as herbivory or mechanical wounding.[1][2] It begins with the release of α-linolenic acid from plant membranes.

-

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of α-linolenic acid to form 13-hydroperoxy-α-linolenic acid (13-HPOT).[1][3]

-

Hydroperoxide Lyase (HPL): 13-HPOT is then cleaved by HPL to produce the unstable C6 aldehyde, (Z)-3-hexenal.[3][4]

-

Alcohol Dehydrogenase (ADH): Finally, (Z)-3-hexenal is reduced to (Z)-3-hexenol by ADH.[4][5]

The Phenylpropanoid Pathway: Synthesis of Cinnamic Acid

Cinnamic acid biosynthesis begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid, which is the primary precursor for a vast array of phenylpropanoid compounds.[6]

Final Esterification: Formation of this compound

The final step in the biosynthesis is the esterification of (Z)-3-hexenol with a cinnamoyl-CoA, catalyzed by an alcohol acyltransferase (AAT).

-

Alcohol Acyltransferase (AAT): These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming an ester.[4][7]

Quantitative Data

Quantitative analysis of the enzymes involved in the biosynthesis of this compound is crucial for understanding the pathway's efficiency and regulation. The following table summarizes representative kinetic parameters for the key enzymes. It is important to note that these values can vary significantly between plant species and experimental conditions.

| Enzyme | Substrate(s) | Plant Source (Example) | Km (µM) | Vmax (units/mg protein) | Reference(s) |

| Lipoxygenase (LOX) | α-Linolenic Acid | Soybean | 15-100 | Variable | [8] |

| Hydroperoxide Lyase (HPL) | 13-Hydroperoxy-α-linolenic acid | Alfalfa | 5-50 | Variable | [3] |

| Alcohol Dehydrogenase (ADH) | (Z)-3-Hexenal | Yeast | 70-200 (for hexanal) | Variable | [9][10] |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Parsley | 30-250 | Variable | [6] |

| Alcohol Acyltransferase (AAT) | (Z)-3-Hexenol, Cinnamoyl-CoA | Apricot (for C6 esters) | Not reported | Not reported | [4][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from a spectrophotometric method.[11][12]

1. Enzyme Extraction:

-

Homogenize 100 mg of plant tissue in 1 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 2% (w/v) polyvinylpyrrolidone).

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

2. Assay Mixture:

-

Prepare a reaction mixture containing:

-

1.0 mL of 50 mM Tris-HCl buffer (pH 8.8)

-

0.5 mL of 40 mM L-phenylalanine

-

0.5 mL of enzyme extract

-

3. Measurement:

-

Incubate the reaction mixture at 40°C for 60 minutes.

-

Stop the reaction by adding 0.1 mL of 5 N HCl.

-

Measure the absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

-

Calculate PAL activity based on a standard curve of trans-cinnamic acid.

Hydroperoxide Lyase (HPL) Activity Assay

This protocol describes a spectrophotometric assay based on the decrease in absorbance of the hydroperoxide substrate.[13][14]

1. Enzyme Extraction:

-

Follow a similar extraction procedure as for PAL, using a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5).

2. Substrate Preparation:

-

Prepare the substrate, 13-hydroperoxy-α-linolenic acid, by reacting α-linolenic acid with soybean lipoxygenase.

3. Assay Mixture:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

950 µL of 100 mM phosphate buffer (pH 6.5)

-

50 µL of enzyme extract

-

4. Measurement:

-

Initiate the reaction by adding 10 µL of the hydroperoxide substrate.

-

Immediately monitor the decrease in absorbance at 234 nm for 1-2 minutes.

-

Calculate HPL activity based on the molar extinction coefficient of the hydroperoxide.

Alcohol Dehydrogenase (ADH) Activity Assay

This protocol outlines a spectrophotometric assay monitoring the reduction of NAD+.[15][16]

1. Enzyme Extraction:

-

Extract the enzyme as described for PAL and HPL.

2. Assay Mixture:

-

Prepare a reaction mixture containing:

-

800 µL of 100 mM Tris-HCl buffer (pH 8.8)

-

100 µL of 20 mM NAD+

-

100 µL of enzyme extract

-

3. Measurement:

-

Start the reaction by adding 10 µL of (Z)-3-hexenal.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate ADH activity using the molar extinction coefficient of NADH.

Alcohol Acyltransferase (AAT) Activity Assay

This protocol is based on the quantification of the ester product by gas chromatography-mass spectrometry (GC-MS).[4][17]

1. Enzyme Extraction:

-

Extract the enzyme as previously described.

2. Assay Mixture:

-

Prepare a reaction mixture containing:

-

500 µL of 100 mM phosphate buffer (pH 7.5)

-

50 µL of 10 mM (Z)-3-hexenol

-

50 µL of 10 mM cinnamoyl-CoA

-

100 µL of enzyme extract

-

3. Measurement:

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction and extract the esters with an organic solvent (e.g., hexane).

-

Analyze the extract by GC-MS to identify and quantify this compound.

-

Calculate AAT activity based on the amount of product formed.

Extraction and Analysis of Volatile Esters

The analysis of this compound and other volatile compounds from plant tissues typically involves headspace collection or solvent extraction followed by GC-MS analysis.[18][19][20]

1. Headspace Solid-Phase Microextraction (SPME):

-

Enclose a plant sample in a sealed vial.

-

Expose an SPME fiber to the headspace above the sample to adsorb the volatiles.

-

Inject the adsorbed volatiles into a GC-MS for analysis.

2. Solvent Extraction:

-

Grind plant tissue in a suitable organic solvent (e.g., hexane or dichloromethane).

-

Concentrate the extract.

-

Inject an aliquot of the extract into a GC-MS for analysis.

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is tightly regulated, primarily in response to biotic and abiotic stresses.

-

Herbivory and Wounding: Mechanical damage and insect feeding are potent inducers of the LOX pathway, leading to a rapid burst of green leaf volatiles, including (Z)-3-hexenol.[2][21] Similarly, the phenylpropanoid pathway is often upregulated upon herbivory, increasing the availability of cinnamic acid.[6][22][23] This coordinated induction suggests a defensive role for this compound and related compounds.

-

Phytohormones: Jasmonic acid is a key signaling molecule in the induction of the LOX pathway in response to wounding. Salicylic acid is known to play a role in the regulation of the phenylpropanoid pathway. Cross-talk between these hormonal signaling pathways likely fine-tunes the production of this compound.[6]

-

Developmental Regulation: The production of many volatile esters is also developmentally regulated, often peaking during fruit ripening and flower anthesis, where they function as attractants for pollinators and seed dispersers.

Conclusion

The biosynthesis of this compound is a fascinating example of the intricate and interconnected nature of plant metabolic pathways. By integrating the lipoxygenase and phenylpropanoid pathways, plants can produce a diverse array of volatile compounds that play crucial roles in their interactions with the environment. A thorough understanding of the enzymes, their kinetics, and the regulatory networks governing this process is essential for applications in fields ranging from agriculture to the development of novel pharmaceuticals and flavor compounds. Further research, particularly in characterizing the specific alcohol acyltransferases involved and their substrate specificities, will undoubtedly uncover new possibilities for the biotechnological production of this and other valuable plant-derived esters.

References

- 1. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 4. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation [frontiersin.org]

- 6. Responses to larval herbivory in the phenylpropanoid pathway of Ulmus minor are boosted by prior insect egg deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 8. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.9. Extraction and Measurement of Phenylalanine Ammonia Lyase (PAL) Activity [bio-protocol.org]

- 12. resources.bio-techne.com [resources.bio-techne.com]

- 13. 2.5. HPL Activity Assay [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

- 15. bohr.winthrop.edu [bohr.winthrop.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Potential role of lipoxygenases in defense against insect herbivory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of (Z)-3-hexenyl cinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-3-hexenyl cinnamate (CAS No. 68133-75-5), a significant compound in the fragrance and flavor industries. This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Molecular Structure and Properties

-

IUPAC Name: (3Z)-3-Hexen-1-yl 3-phenylprop-2-enoate[1]

-

Synonyms: cis-3-Hexenyl cinnamate, Cinnamic Acid cis-3-Hexen-1-yl Ester[2][3]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 - 7.20 | m | 5H | Ar-H |

| 7.65 | d | 1H | Ph-CH=H |

| 6.40 | d | 1H | Ph-H =CH-COO |

| 5.60 - 5.30 | m | 2H | -CH₂-H C=CH -CH₂- |

| 4.20 | t | 2H | -COO-CH ₂- |

| 2.45 | q | 2H | =CH-CH ₂-CH₂- |

| 2.10 | p | 2H | -CH₂-CH ₂-CH₃ |

| 0.95 | t | 3H | -CH₂-CH ₃ |

Note: This is representative data; actual values may vary slightly based on solvent and instrument frequency.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 166.9 | C =O (Ester) |

| 144.7 | Ph-C H=CH |

| 134.6 | Ar-C (Quaternary) |

| 134.5 | -CH₂-C H=C H-CH₂- |

| 130.2 | Ar-C H (para) |

| 128.9 | Ar-C H (ortho/meta) |

| 128.1 | Ar-C H (ortho/meta) |

| 123.8 | -CH₂-CH=C H-CH₂- |

| 118.2 | Ph-CH=C H |

| 64.2 | -COO-C H₂- |

| 26.7 | =CH-C H₂-CH₂- |

| 20.7 | -CH₂-C H₂-CH₃ |

| 14.2 | -CH₂-C H₃ |

Note: This data is based on available information and may not represent a complete peak list.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. While a specific mass spectrum was not publicly available, a GC-MS analysis is mentioned in the PubChem database from a Wiley library.[4]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 230

-

Key Fragments:

-

m/z = 147 (Cinnamate fragment)

-

m/z = 131 (Cinnamoyl cation)

-

m/z = 103 (Phenylacetylene cation)

-

m/z = 83 ((Z)-3-hexenyl cation)

-

m/z = 77 (Phenyl cation)

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3060 - 3030 | C-H stretch (Aromatic and Vinyl) |

| ~2960 - 2850 | C-H stretch (Aliphatic) |

| ~1715 | C=O stretch (α,β-Unsaturated Ester) |

| ~1635 | C=C stretch (Alkene) |

| ~1495, 1450 | C=C stretch (Aromatic ring) |

| ~1250 - 1160 | C-O stretch (Ester) |

| ~980 | C-H bend (trans-alkene) |

| ~765, 690 | C-H bend (Monosubstituted benzene) |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing spectroscopic data. The following are generalized procedures for obtaining the data presented.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample (e.g., starting at 60 °C and ramping up to 280 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scanned over a range of m/z values (e.g., 40-400 amu).

-

-

Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum (of the clean salt plates or ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Data Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

- 1. cis-3-Hexenyl cinnamate | C15H18O2 | CID 60150197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-3-hexen-1-yl cinnamate, 68133-75-5 [thegoodscentscompany.com]

- 3. 68133-75-5 CAS MSDS (CINNAMIC ACID CIS-3-HEXEN-1-YL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C15H18O2 | CID 5744267 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Cinnamates: A Technical Review for Drug Discovery and Development

Introduction: Cinnamic acid and its derivatives, collectively known as cinnamates, are a class of naturally occurring phenolic compounds widely distributed in the plant kingdom. They are integral components of various essential oils and resins and are found in fruits, vegetables, and spices. Beyond their traditional use as flavoring and fragrance agents, cinnamates have garnered significant scientific interest due to their broad spectrum of biological activities. This technical guide provides an in-depth review of the antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties of cinnamates, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this versatile class of compounds.

Antioxidant Activity

Cinnamates are potent antioxidants capable of neutralizing free radicals and reducing oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Their antioxidant capacity is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the conjugated double bond in the side chain, which helps to stabilize the resulting phenoxyl radical.

Quantitative Antioxidant Data

The antioxidant efficacy of various cinnamates has been quantified using several in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common. The half-maximal inhibitory concentration (IC50) values from these assays provide a standardized measure for comparing the antioxidant potential of different compounds.

| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Reference |

| Cinnamic Acid | DPPH | 0.18 | [1][2] |

| Acetyl Cinnamic Acid Derivative | DPPH | 0.16 | [1][2] |

| Vitamin C (Standard) | DPPH | 0.12 | [1][2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of a cinnamate derivative using the DPPH assay.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Cinnamate compound to be tested

-

Vitamin C (as a positive control)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.004% (w/v) solution of DPPH in methanol.

-

Preparation of Test Samples: Dissolve 2 mg of the cinnamate compound and Vitamin C (control) each in 50 mL of methanol to obtain stock solutions.

-

Serial Dilutions: Perform serial dilutions of the stock solutions with methanol to obtain a range of concentrations (e.g., 0.0004, 0.0008, 0.0012, 0.0016, and 0.0020 mg/mL).

-

Reaction Incubation: Mix 5 mL of each diluted sample with 5 mL of the methanolic DPPH solution.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes. A color change from purple to yellow indicates radical scavenging activity.

-

Spectrophotometric Measurement: Measure the absorbance of the solutions at 512 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and cancer. Cinnamates have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and inhibiting the production of pro-inflammatory mediators. A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the synthesis of prostaglandins.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of cinnamates is often evaluated by their ability to inhibit COX enzymes or reduce the production of inflammatory mediators like nitric oxide (NO) in cell-based assays.

| Compound | Target | Assay | IC50 Value (µM) | Reference |

| Ferulic Acid | COX-2 | Enzyme Inhibition Assay | >50% inhibition at 100 µg/mL | [3] |

| Caffeic Acid | COX-2 | Enzyme Inhibition Assay | >50% inhibition at 100 µg/mL | [3] |

Experimental Protocol: COX-2 Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the procedure for assessing the inhibitory effect of cinnamates on COX-2 activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Cinnamate compound to be tested

-

PGE2 ELISA kit

-

Cell culture plates and incubator

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with various concentrations of the cinnamate compound for 2 hours.

-

Stimulation: Stimulate the cells with 100 ng/mL of LPS for 24 hours to induce COX-2 expression and prostaglandin E2 (PGE2) production.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of PGE2 production is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Signaling Pathway: Cinnamate Modulation of the NF-κB Pathway

The anti-inflammatory effects of many cinnamates are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Cinnamates can interfere with this pathway at multiple points, including the inhibition of IKK activation and the prevention of IκB degradation.

Caption: Cinnamate inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens poses a significant threat to global health. Cinnamates have demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents. Their mechanism of action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular energy production.

Quantitative Antimicrobial Data

The antimicrobial efficacy of cinnamates is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Cinnamaldehyde | Escherichia coli | 780 | [4][5] |

| Cinnamaldehyde | Staphylococcus aureus | 250-500 | [5] |

| Cinnamic Acid | Escherichia coli | >5000 | [6] |

| Cinnamic Acid | Staphylococcus aureus | >5000 | [6] |

| Methyl Cinnamate | Bacillus subtilis | 2000 | [7] |

| 1-Cinnamoylpyrrolidine | E. coli, S. aureus, P. aeruginosa | 500 | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the broth microdilution method for determining the MIC of a cinnamate compound against a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

Cinnamate compound to be tested

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a series of twofold dilutions of the cinnamate compound in MHB in the wells of a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

Cinnamates have emerged as a promising class of compounds with potential anticancer activities. They have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models. The anticancer mechanisms of cinnamates are multifaceted and involve the modulation of several key signaling pathways that control cell cycle progression, apoptosis, and angiogenesis.

Quantitative Anticancer Data

The cytotoxic effects of cinnamates on cancer cells are commonly evaluated using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Cinnamic Acid Derivative 5 | HeLa (Cervical Cancer) | 42 | [8] |

| Cinnamic Acid Derivative 5 | K562 (Leukemia) | 55 | [8] |

| Cinnamic Acid Derivative 5 | Fem-x (Melanoma) | 68 | [8] |

| Cinnamic Acid Derivative 5 | MCF-7 (Breast Cancer) | 85 | [8] |

| Caffeic Acid Phenethyl Ester (CAPE) | LNCaP (Prostate Cancer) | 0.68 | [9] |

| Caffeic Acid Phenethyl Ester (CAPE) | DU-145 (Prostate Cancer) | 9.54 | [9] |

| Caffeic Acid Phenethyl Ester (CAPE) | PC-3 (Prostate Cancer) | 18.65 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the MTT assay for assessing the cytotoxicity of a cinnamate compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Cinnamate compound to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the cinnamate compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathway: Cinnamate Modulation of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and stimulating cell cycle progression. Certain cinnamates, such as caffeic acid phenethyl ester (CAPE), have been shown to inhibit this pathway, thereby exerting their anticancer effects.

Caption: Cinnamate (e.g., CAPE) inhibition of the PI3K/Akt signaling pathway.

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress, neuroinflammation, and the accumulation of misfolded proteins are key contributors to their pathogenesis. Cinnamates have shown promise as neuroprotective agents by virtue of their antioxidant and anti-inflammatory properties, as well as their ability to interfere with protein aggregation.

Experimental Protocol: Assessing Neuroprotection against Amyloid-β Toxicity in SH-SY5Y Cells

This protocol outlines a method to evaluate the neuroprotective effects of a cinnamate compound against amyloid-beta (Aβ)-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for Alzheimer's disease research.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS

-

Amyloid-β (1-42) peptide

-

Cinnamate compound to be tested

-

MTT assay reagents

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation (Optional but Recommended): Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for several days.

-

Aβ Peptide Preparation: Prepare aggregated Aβ by incubating the peptide solution at 37°C for a period ranging from a few hours to several days.

-

Cell Treatment: Seed the differentiated or undifferentiated SH-SY5Y cells in 96-well plates. Pre-treat the cells with various concentrations of the cinnamate compound for a few hours.

-

Aβ Exposure: Add the aggregated Aβ peptide to the cell cultures at a neurotoxic concentration (e.g., 10-20 µM) and incubate for 24-48 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity section.

-

Data Analysis: Compare the viability of cells treated with the cinnamate compound and Aβ to those treated with Aβ alone to determine the neuroprotective effect.

Signaling Pathway: Cinnamate Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are crucial in regulating cellular responses to a wide range of extracellular stimuli, including stress, inflammatory cytokines, and growth factors. The three main MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. In the context of neurodegeneration, the JNK and p38 MAPK pathways are often associated with stress responses and apoptosis, while the ERK pathway is typically linked to cell survival and proliferation. Dysregulation of these pathways can contribute to neuronal cell death. Cinnamates can modulate MAPK signaling, often by inhibiting the activation of the pro-apoptotic JNK and p38 pathways, thereby exerting a neuroprotective effect.

Caption: Cinnamate modulation of MAPK signaling pathways.

Conclusion

Cinnamates represent a diverse and promising class of natural compounds with a wide array of biological activities that are of significant interest to the fields of medicine and drug development. Their well-documented antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, coupled with their favorable safety profile, make them attractive candidates for further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and conduct their own studies. Furthermore, the elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, provides a rational basis for the development of novel therapeutic agents. Future research should focus on optimizing the bioavailability and targeted delivery of cinnamates to enhance their therapeutic efficacy in preclinical and clinical settings.

References

- 1. biomedres.us [biomedres.us]

- 2. biomedres.us [biomedres.us]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Olfactory Properties and Odor Profile of (Z)-3-Hexenyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(Z)-3-hexenyl cinnamate, an ester of (Z)-3-hexenol and cinnamic acid, is a significant contributor to the palettes of flavorists and perfumers. Its distinct scent profile lends itself to a variety of applications, from fine fragrances to consumer products. Understanding the specific olfactory characteristics and the methodologies used to determine them is crucial for its effective utilization and for the development of new fragrance compositions.

Physicochemical and Olfactory Properties

This compound possesses a unique and complex odor profile. The following tables summarize its key physicochemical and qualitative olfactory properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 68133-75-5 | [1][2] |

| Molecular Formula | C₁₅H₁₈O₂ | [2][3] |

| Molecular Weight | 230.30 g/mol | [2][3] |

| Appearance | Colorless to pale straw-colored viscous liquid | [4] |

| Specific Gravity | 1.001 - 1.011 @ 25°C | [1] |

| Refractive Index | 1.544 - 1.554 @ 20°C | [1] |

Table 2: Qualitative Olfactory Profile of this compound

| Odor Descriptor | Description | Reference(s) |

| Primary Notes | Fresh, Balsamic, Green | [1][4] |

| Blending Properties | Blends well with galbanum and other herbaceous oils. | [1] |

Note: As of the latest literature review, specific quantitative odor threshold data for this compound is not publicly available.

Experimental Protocols for Olfactory Analysis

The characterization of the odor profile of volatile compounds like this compound is primarily achieved through Gas Chromatography-Olfactometry (GC-O). This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Gas Chromatography-Olfactometry (GC-O)

Objective: To separate and identify the individual odor-active compounds in a sample and to characterize their specific odors.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., ethanol) is prepared.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification. The other stream is directed to a sniffing port.

-

Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and its duration at specific retention times.

-

Data Analysis: The data from the chemical detector and the olfactory panelist are correlated to identify the compounds responsible for specific odors.

Aroma Extract Dilution Analysis (AEDA)

Objective: To determine the most potent odorants in a sample by identifying the highest dilution at which they can still be detected by the human nose.

Methodology:

-

Serial Dilution: The initial sample extract is serially diluted with a solvent.

-

GC-O Analysis of Dilutions: Each dilution is analyzed by GC-O.

-

Flavor Dilution (FD) Factor Determination: The highest dilution at which an odorant is still detectable is recorded. This dilution factor is known as the Flavor Dilution (FD) factor.

-

Identification of Key Odorants: Compounds with higher FD factors are considered to be the most potent contributors to the overall aroma of the sample.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the olfactory analysis of a fragrance compound using GC-O.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Olfactory Signaling Pathway

The perception of an odor begins with the interaction of an odorant molecule with olfactory receptors in the nasal cavity. This interaction triggers a cascade of intracellular events, leading to the generation of a nerve impulse that is transmitted to the brain.

Caption: Simplified Olfactory Signal Transduction Pathway.

Conclusion

This compound is a valuable fragrance ingredient with a characteristic fresh, balsamic, and green odor profile. While its qualitative olfactory properties are well-documented, a notable gap exists in the public domain regarding its quantitative odor threshold. The detailed experimental protocols for GC-O and AEDA provided in this guide offer a framework for researchers to further investigate the sensory characteristics of this and other aroma compounds. A fundamental understanding of the olfactory signaling pathway is also essential for a comprehensive appreciation of the mechanisms underlying odor perception. Future research should aim to establish a definitive odor threshold for this compound to enable more precise applications in the fields of fragrance chemistry and sensory science.

References

- 1. (Z)-3-hexen-1-yl cinnamate, 68133-75-5 [thegoodscentscompany.com]

- 2. This compound | C15H18O2 | CID 5744267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-3-Hexenyl cinnamate | C15H18O2 | CID 60150197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 68133-75-5 CAS MSDS (CINNAMIC ACID CIS-3-HEXEN-1-YL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

(Z)-3-hexenyl cinnamate CAS number and molecular formula

An In-depth Technical Guide to (Z)-3-Hexenyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organic compound of interest for its potential biological activities, stemming from its structural components: a cinnamate moiety, known for its antimicrobial and anti-inflammatory properties, and a (Z)-3-hexenyl group, a common green leaf volatile involved in plant defense signaling. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative synthesis protocol, and a discussion of its potential biological activities and mechanisms of action based on current literature of related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Physicochemical Properties

This compound, also known as cis-3-hexenyl cinnamate, is an ester of cinnamic acid and (Z)-3-hexen-1-ol.

| Property | Value | Reference |

| CAS Number | 68133-75-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₈O₂ | [1][2][3] |

| Molecular Weight | 230.30 g/mol | [1][2][3] |

| Appearance | Colorless or pale straw-colored viscous liquid | |

| Odor | Fresh, balsamic, green | |

| Density | 1.01 g/cm³ | |

| Refractive Index | 1.544 - 1.554 @ 20°C |

Synthesis of this compound

Representative Experimental Protocol: Fischer Esterification

The following protocol is a generalized procedure based on the synthesis of other cinnamate esters and can be adapted for the synthesis of this compound.[4][5][6][7]

Materials:

-

trans-Cinnamic acid

-

(Z)-3-Hexen-1-ol

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Anhydrous solvent (e.g., toluene or benzene)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene or benzene to remove water), combine trans-cinnamic acid and a molar excess (typically 1.5 to 2 equivalents) of (Z)-3-hexen-1-ol in the chosen anhydrous solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent such as diethyl ether.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until no further gas evolution is observed.

-

Wash the organic layer with brine to remove any remaining aqueous contaminants.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities of this compound are limited. However, based on the known properties of its constituent moieties, several potential activities can be inferred.

Antimicrobial and Antifungal Activity of Cinnamates

Cinnamic acid and its various ester derivatives have demonstrated significant antimicrobial and antifungal properties.[1][8][9][10][11] The antimicrobial activity of cinnamate esters often increases with the lipophilicity of the alcohol moiety, which facilitates passage through microbial cell membranes.[1]

Proposed Mechanism of Antifungal Action: A primary proposed mechanism of action for the antifungal activity of cinnamates and other related compounds is the disruption of the fungal cell membrane through interaction with ergosterol, a key sterol in fungal cell membranes.[12][13][14] This interaction can lead to increased membrane permeability and ultimately, cell death.

References

- 1. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | Semantic Scholar [semanticscholar.org]

- 9. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

The Scent of Flowers: A Technical Guide to the Discovery and Isolation of (Z)-3-Hexenyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3-Hexenyl cinnamate is a volatile organic compound that contributes to the complex and alluring scent of numerous flowers. As a member of the ester class of compounds, it is formed from the joining of an alcohol, (Z)-3-hexenol (also known as leaf alcohol, which imparts a "green" grassy scent), and cinnamic acid, a key component in the biosynthesis of many aromatic compounds. The presence and concentration of such esters are crucial in defining a flower's unique fragrance profile, which plays a vital role in attracting pollinators. This technical guide provides an in-depth overview of the discovery, isolation, and biosynthetic origins of this compound and its analogs in floral scents, tailored for a scientific audience.

Discovery and Isolation

The definitive first discovery of this compound in a specific floral scent is not prominently documented in readily available scientific literature. However, the identification of structurally similar compounds, such as (Z)-3-hexenyl benzoate, in the floral headspace of well-known fragrant species like jasmine (Jasminum sambac) provides a strong precedent for its existence and a methodological framework for its discovery.

A recent study on the multi-petal "Hutou" jasmine (Jasminum sambac var. Trifoliatum) identified (Z)-3-hexen-1-ol benzoate as a significant volatile organic compound contributing to its floral aroma. The analysis of this and other related esters is typically achieved through non-destructive headspace collection methods followed by gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Quantitative Analysis of Related Esters in Jasminum sambac

The following table summarizes the quantitative data on the emission of (Z)-3-hexen-1-ol benzoate and other relevant volatile compounds from "Hutou" jasmine flowers at different developmental stages. This data illustrates the dynamic nature of floral scent composition and provides a reference for the expected abundance of similar esters.

| Compound | Chemical Class | Odor Description | F1 Stage (ng/g/h) | F2 Stage (ng/g/h) | F3 Stage (ng/g/h) |

| (Z)-3-Hexen-1-ol benzoate | Ester | Sweet, fruity, floral | 2.5 ± 0.3 | 8.1 ± 1.1 | 15.4 ± 2.1 |

| Pentanoic acid, 1-ethenyl-1,5-dimethyl-4-hexenyl ester | Ester | Fruity, leafy | 1.2 ± 0.2 | 3.5 ± 0.5 | 7.8 ± 1.0 |

| Geranyl isobutyrate | Ester | Fruity, rosy | 0.8 ± 0.1 | 2.1 ± 0.3 | 4.5 ± 0.6 |

| α-Farnesene | Sesquiterpene | Floral, balsamic | 10.2 ± 1.5 | 35.7 ± 4.9 | 78.3 ± 10.2 |

| Benzyl acetate | Benzenoid | Sweet, fruity, jasmine | 15.6 ± 2.2 | 48.9 ± 6.7 | 95.2 ± 13.1 |

| Methyl benzoate | Benzenoid | Floral, phenolic | 5.4 ± 0.8 | 16.8 ± 2.3 | 32.7 ± 4.5 |

F1: Budding stage; F2: Initial flowering stage; F3: Full flowering stage. Data is presented as mean ± standard deviation.

Experimental Protocols

The gold standard for the analysis of floral volatiles is headspace collection coupled with gas chromatography-mass spectrometry (GC-MS). This technique allows for the identification and quantification of volatile compounds without the need for solvent extraction, thus providing a more accurate representation of the emitted scent.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This protocol outlines the key steps for the analysis of floral volatiles.

-

Sample Preparation: A single fresh flower or a specific weight of petals is placed in a clean, airtight glass vial.

-

Headspace Collection: A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature. The fiber is coated with a stationary phase that adsorbs the volatile compounds.

-

GC-MS Analysis:

-

The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed.

-

The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.

-

The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and generates a unique mass spectrum for each compound.

-

-

Compound Identification: The mass spectrum of each compound is compared to a library of known spectra (e.g., NIST, Wiley) for identification. Retention indices are also used to confirm the identity of the compounds.

-

Quantification: The abundance of each compound can be determined by measuring the area of its corresponding peak in the chromatogram. For absolute quantification, a known amount of an internal standard is added to the sample.

Biosynthesis of this compound

The biosynthesis of this compound involves the convergence of two major metabolic pathways: the lipoxygenase (LOX) pathway, which produces the (Z)-3-hexenol moiety, and the phenylpropanoid pathway, which provides the cinnamic acid precursor.

Lipoxygenase (LOX) Pathway

-

Starting Material: The pathway begins with α-linolenic acid, a common fatty acid in plant tissues.

-

Oxygenation: The enzyme lipoxygenase (LOX) introduces an oxygen molecule into α-linolenic acid.

-

Cleavage: A hydroperoxide lyase (HPL) then cleaves the oxygenated fatty acid to produce (Z)-3-hexenal.

-

Reduction: Finally, an alcohol dehydrogenase reduces (Z)-3-hexenal to (Z)-3-hexenol.

Phenylpropanoid Pathway

-

Starting Material: The aromatic amino acid L-phenylalanine is the initial substrate.

-

Deamination: The enzyme phenylalanine ammonia-lyase (PAL) removes an amino group from L-phenylalanine to yield cinnamic acid.

-

Activation: Cinnamic acid is then activated by the addition of Coenzyme A (CoA) to form cinnamoyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL).

Final Esterification

The final step in the biosynthesis of this compound is the esterification of (Z)-3-hexenol with cinnamoyl-CoA. This reaction is likely catalyzed by an acyltransferase, a class of enzymes responsible for the formation of esters from an alcohol and an acyl-CoA.

Conclusion

This compound and its analogs are important contributors to the fragrance of many flowers. While the initial discovery of this specific compound in nature requires further elucidation, the analytical and biosynthetic methodologies are well-established. The combination of headspace collection techniques with GC-MS provides a powerful tool for the identification and quantification of this and other volatile esters. Understanding the biosynthetic pathways of these compounds opens up possibilities for metabolic engineering to enhance or modify floral scents for various applications, including the development of novel fragrances and the improvement of crop-pollinator interactions. Future research should focus on the definitive identification of this compound in a wider range of plant species and the characterization of the specific acyltransferases responsible for its biosynthesis.

Methodological & Application

Application Notes and Protocol for the Synthesis of (Z)-3-hexenyl Cinnamate

Abstract

This document provides a comprehensive protocol for the synthesis of (Z)-3-hexenyl cinnamate, a valuable fragrance and flavor compound. Two primary synthetic routes are detailed: a greener Steglich esterification of trans-cinnamic acid with (Z)-3-hexen-1-ol, and a traditional method involving the reaction of cinnamoyl chloride with (Z)-3-hexen-1-ol. This protocol includes detailed methodologies, data presentation in tabular format for easy comparison, and characterization techniques. Visual diagrams generated using the DOT language are provided to illustrate the reaction pathways and experimental workflow. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, and fragrance and flavor chemistry.

Introduction

This compound, also known as cis-3-hexenyl cinnamate, is an organic ester characterized by its fresh, balsamic, and green aroma. It finds applications in the fragrance industry, contributing to floral and fruity scent profiles. The synthesis of this ester can be achieved through several methods, with esterification being the most common. This protocol outlines two effective methods for its preparation in a laboratory setting.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| trans-Cinnamic acid | C₉H₈O₂ | 148.16 | 300 | 1.248 | - |

| (Z)-3-Hexen-1-ol | C₆H₁₂O | 100.16 | 156-157 | 0.848 | 1.438 |

| Thionyl chloride | SOCl₂ | 118.97 | 79 | 1.631 | 1.517 |

| EDC hydrochloride | C₈H₁₈N₃Cl | 191.70 | - | - | - |

| 4-DMAP | C₇H₁₀N₂ | 122.17 | 211 | - | - |

| This compound | C₁₅H₁₈O₂ | 230.30[1][2] | - | 1.001-1.011[3] | 1.544-1.554[3] |

Table 2: Summary of Reaction Parameters and Expected Yields

| Parameter | Method 1: Greener Steglich Esterification | Method 2: Cinnamoyl Chloride Synthesis |

| Reactants | trans-Cinnamic acid, (Z)-3-Hexen-1-ol, EDC, 4-DMAP | trans-Cinnamic acid, Thionyl chloride, (Z)-3-Hexen-1-ol, Pyridine |

| Solvent | Acetonitrile | Dichloromethane |

| Reaction Time | 45-60 minutes | ~3 hours |

| Reaction Temperature | 40-45 °C[4] | Room temperature to reflux |

| Purification | Acid-base extraction, Column chromatography | Washing with NaHCO₃, Column chromatography |

| Expected Yield | 70-90%[4][5] | 60-80% |

Experimental Protocols

Method 1: Greener Steglich Esterification

This method is adapted from a greener Steglich esterification protocol and offers high yields without the need for chlorinated solvents.[4][5][6]

Materials:

-

trans-Cinnamic acid

-

(Z)-3-Hexen-1-ol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

-

4-Dimethylaminopyridine (4-DMAP)

-

Acetonitrile

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (silica gel, elution solvent)

Procedure:

-

In a round-bottom flask, combine trans-cinnamic acid (1.2 equivalents), 4-DMAP (3 equivalents), and EDC (1.5 equivalents).

-

Add acetonitrile to the flask, followed by (Z)-3-hexen-1-ol (1 equivalent) and a magnetic stir bar.

-

Place the flask in a preheated water bath at 40-45 °C and stir the reaction mixture for 45-60 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to obtain pure this compound.

Method 2: Cinnamoyl Chloride Synthesis

This traditional two-step method involves the initial formation of cinnamoyl chloride followed by its reaction with (Z)-3-hexen-1-ol.[7][8]

Materials:

-

trans-Cinnamic acid

-

Thionyl chloride

-

(Z)-3-Hexen-1-ol

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (silica gel, elution solvent)

Procedure:

Step 1: Synthesis of Cinnamoyl Chloride [7]

-

In a round-bottom flask, dissolve trans-cinnamic acid (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and DCM under reduced pressure to obtain crude cinnamoyl chloride, which can be used directly in the next step.

Step 2: Esterification

-

Dissolve the crude cinnamoyl chloride in dichloromethane and cool the solution in an ice bath.

-

In a separate flask, dissolve (Z)-3-hexen-1-ol (1 equivalent) and pyridine (1.2 equivalents) in dichloromethane.

-

Add the solution of (Z)-3-hexen-1-ol and pyridine dropwise to the cooled cinnamoyl chloride solution.

-

After the addition, allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Characterization

The synthesized this compound can be characterized by the following spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the cinnamate group, the vinylic protons of both the cinnamate and hexenyl moieties, the allylic and methylene protons of the hexenyl chain, and the terminal methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 15 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the vinylic carbons, and the aliphatic carbons of the hexenyl group.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show a strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of the ester group.[9] Other characteristic peaks include C=C stretching from the aromatic ring and the alkene groups, and C-H stretching from the aromatic and aliphatic parts of the molecule.[9][10]

Mandatory Visualization

Caption: Comparative workflow for the synthesis of this compound.

Caption: Reaction pathways for the synthesis of this compound.

References

- 1. This compound | C15H18O2 | CID 5744267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-3-Hexenyl cinnamate | C15H18O2 | CID 60150197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-3-hexen-1-yl cinnamate, 68133-75-5 [thegoodscentscompany.com]

- 4. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of (Z)-3-hexenyl cinnamate by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-hexenyl cinnamate is a volatile organic compound found in various plants and is utilized in the flavor and fragrance industry. Accurate quantification of this ester is crucial for quality control, formulation development, and research into its biological activities. This application note presents a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique ideal for volatile compounds.[1][2] The methodology described herein, including sample preparation, instrument parameters, and data analysis, provides a robust framework for researchers. While specific validation data for this compound is not widely available, this document provides representative quantitative data to illustrate the expected performance of the method.

Introduction

This compound is an ester that contributes to the characteristic aroma of various fruits and plants. Its quantification is essential for ensuring the consistency of fragrance and flavor profiles in consumer products and for studying its natural occurrence and potential therapeutic properties. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of such volatile compounds due to its excellent separation capabilities and definitive identification based on mass spectra.[1][2][3] This document outlines a comprehensive analytical method for the quantification of this compound, adaptable for various matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing an appropriate analytical method.

| Property | Value | Reference |

| Molecular Formula | C15H18O2 | [4] |

| Molecular Weight | 230.30 g/mol | [4][5] |

| Appearance | Colorless clear liquid (est) | [6] |

| Specific Gravity | 1.001 to 1.011 @ 25°C | [6] |

| Refractive Index | 1.544 to 1.554 @ 20°C | [6] |

| Flash Point | 110.00 °C (230.00 °F) | [6] |

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples such as essential oils or fragrance formulations, a simple dilution may be sufficient. For solid or complex matrices, extraction techniques like headspace analysis or solid-phase microextraction (SPME) are recommended to isolate the volatile analyte.[7][8][9][10]

a) Direct Liquid Injection (for liquid samples):

-

Accurately weigh a known amount of the sample.

-

Dilute the sample with a suitable volatile organic solvent (e.g., hexane, dichloromethane) to a concentration within the calibrated range.[9][11]

-

Vortex the solution to ensure homogeneity.

-

Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.[11]

b) Headspace Solid-Phase Microextraction (HS-SPME) (for solid or liquid samples):

-

Place a known amount of the sample into a headspace vial.

-

Seal the vial with a septum cap.

-

Incubate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose a conditioned SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[10]

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of volatile esters.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |